molecular formula C23H22ClN3O5 B2790055 Ethyl 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-83-0

Ethyl 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2790055
CAS No.: 899943-83-0
M. Wt: 455.9
InChI Key: HJULMSMRICYWNH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H22ClN3O5 and its molecular weight is 455.9. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activity, synthesis, and potential therapeutic uses based on various research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H20ClN3O5
Molecular Weight441.9 g/mol
CAS Number899733-46-1
StructureStructure

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may modulate pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapy. The specific mechanism involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to tumor growth.
  • Receptor Modulation : It could interact with receptors involved in immune response regulation, potentially enhancing immune function against tumors.

Biological Activity

Research indicates several biological activities associated with this compound:

Antitumor Activity

Studies have shown that derivatives of similar compounds exhibit significant antitumor effects. For instance, a related compound demonstrated the ability to induce apoptosis in cancer cell lines by activating specific signaling pathways .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Compounds with similar moieties have been reported to possess antibacterial and antifungal properties, indicating that this compound may also exhibit similar effects .

Immunomodulatory Effects

Preliminary data indicate that the compound may influence immune cell activity, particularly through modulation of the PD-1/PD-L1 pathway, which is critical in cancer immunotherapy . This suggests a dual role in both direct antitumor activity and enhancement of immune responses.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Study on Anticancer Properties : A study involving derivatives showed that certain compounds could inhibit cell proliferation in breast cancer cell lines by more than 70% at concentrations around 100 µM .
  • Immunomodulation Research : In a mouse model, a related compound improved survival rates by enhancing T-cell responses against tumors when administered alongside checkpoint inhibitors .
  • Antimicrobial Testing : A series of tests indicated that similar compounds exhibited MIC values below 50 µg/mL against various bacterial strains .

Properties

IUPAC Name

ethyl 4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)18-8-6-5-7-15(18)3)32-13-20(28)25-16-10-9-14(2)17(24)11-16/h5-12H,4,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJULMSMRICYWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)C)Cl)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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